tert-Butyl (2-(2-(aminooxy)ethoxy)ethyl)carbamate CAS 153086-78-3 properties
tert-Butyl (2-(2-(aminooxy)ethoxy)ethyl)carbamate CAS 153086-78-3 properties
An In-depth Technical Guide to tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate (CAS 153086-78-3)[1][2]
Executive Summary
tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate , widely identified by its CAS number 153086-78-3 , is a critical heterobifunctional polyethylene glycol (PEG) linker used extensively in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[2] Often referred to in industry catalogs as PROTAC Linker 13 or N-Boc-2,2'-(ethylenedioxy)diethylamine , this compound features a primary amine on one terminus and a Boc-protected amine on the other, separated by a hydrophilic PEG2 spacer.[2]
Critical Nomenclature Note: The title of this request refers to "aminooxy," a functional group containing an oxygen-nitrogen bond (-O-NH₂).[2] However, CAS 153086-78-3 uniquely identifies the aminoethoxy derivative (containing a standard carbon-nitrogen amine bond, -O-CH₂-CH₂-NH₂).[2]
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CAS 153086-78-3: tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate (Diamine Linker).[1][2]
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CAS 1596369-00-4: tert-Butyl (2-(2-(aminooxy)ethoxy)ethyl)carbamate (Aminooxy Linker).[2][3]
To ensure scientific integrity and adherence to the unique identifier provided, this guide focuses exclusively on the properties and applications of CAS 153086-78-3 (The Diamine Linker) .
Chemical Identity & Physicochemical Properties
This compound serves as a "flexible bridge" in medicinal chemistry, providing water solubility and spatial separation between two ligands without introducing significant steric bulk.
Key Properties Table
| Property | Specification |
| CAS Number | 153086-78-3 |
| IUPAC Name | tert-Butyl N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate |
| Common Synonyms | N-Boc-2,2'-(ethylenedioxy)diethylamine; PROTAC Linker 13; N-Boc-PEG2-amine |
| Molecular Formula | C₁₁H₂₄N₂O₄ |
| Molecular Weight | 248.32 g/mol |
| Physical State | Colorless to pale yellow liquid or semi-solid |
| Solubility | Soluble in DCM, DMF, DMSO, Methanol; Miscible with water |
| Boiling Point | ~350°C (Predicted) |
| Density | ~1.01 g/cm³ |
| pKa | ~9.5 (Primary Amine), ~11.0 (Carbamate, theoretical) |
| Storage | -20°C, Hygroscopic (Store under inert gas) |
Structural Visualization
The following diagram illustrates the functional zones of the molecule: the Reactive Warhead (Primary Amine), the Solubility Engine (PEG Spacer), and the Protective Shield (Boc Group).[2]
Mechanism of Action in Bioconjugation
The utility of CAS 153086-78-3 lies in its orthogonal reactivity .[2] It allows for the sequential conjugation of two different functional molecules (e.g., an E3 ligase ligand and a target protein ligand).[2][4][5]
The Amide Coupling Pathway
The free primary amine is a potent nucleophile at neutral to basic pH (7.5–8.5).[2] It reacts rapidly with activated esters (NHS esters, TFP esters) or carboxylic acids (with coupling agents like HATU/EDC) to form stable amide bonds.
The Boc Deprotection Switch
The tert-butyloxycarbonyl (Boc) group is stable under basic and nucleophilic conditions, protecting the second amine during the first conjugation step.[2] It is selectively removed using acidic conditions (TFA or HCl in Dioxane), liberating the second amine for the final conjugation.[2]
PROTAC Synthesis Workflow
Experimental Protocols
These protocols are designed to be self-validating . Each step includes a checkpoint to ensure the reaction has proceeded correctly before moving forward.
Protocol A: Coupling to NHS-Ester Ligand
Objective: Attach the linker to the first ligand (e.g., Thalidomide derivative or VHL ligand).[2]
Materials:
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Ligand-NHS ester (1.0 equiv)[2]
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CAS 153086-78-3 (1.2 equiv)[2]
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DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[2]
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Anhydrous DMF or DCM
Procedure:
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Dissolution: Dissolve the Ligand-NHS ester in anhydrous DMF (concentration ~0.1 M).
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Addition: Add DIPEA followed by CAS 153086-78-3.[2]
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Reaction: Stir at Room Temperature (RT) for 2–4 hours under nitrogen.
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Validation Checkpoint (TLC/LCMS):
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Success Criteria: Disappearance of the NHS-ester peak (LCMS) and appearance of the product mass [M+H]+ = (Ligand Mass + 248.32 - H₂O).[2]
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Workup: Dilute with EtOAc, wash with water/brine to remove unreacted PEG and DIPEA. Dry over Na₂SO₄.[6][7]
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Purification: Flash chromatography (DCM/MeOH gradient).
Protocol B: Boc Deprotection
Objective: Remove the protective group to expose the second amine.[2]
Materials:
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Boc-Protected Intermediate (from Protocol A)[2]
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Trifluoroacetic Acid (TFA)[2]
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Dichloromethane (DCM)[2]
Procedure:
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Preparation: Dissolve the intermediate in DCM (10 mL per gram).
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Acidification: Add TFA slowly to achieve a 1:4 TFA:DCM ratio (v/v).
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Reaction: Stir at RT for 1–2 hours. Note: Monitor CO₂ evolution.
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Validation Checkpoint (LCMS):
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Success Criteria: Mass shift of -100 Da (Loss of Boc group: C₅H₉O₂).[2]
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Workup: Evaporate volatiles under reduced pressure. Co-evaporate with toluene (3x) or diethyl ether to remove residual TFA.
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Storage: The product is now a TFA salt. Store at -20°C or use immediately.
Quality Control & Analytics
To ensure the integrity of the linker before use, the following analytical parameters must be verified.
1H NMR Interpretation (CDCl₃, 400 MHz)
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δ 1.44 ppm (s, 9H): The characteristic singlet of the tert-butyl (Boc) group.[2]
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δ 3.30–3.65 ppm (m, ~8H): The PEG backbone protons (-OCH₂CH₂O-).[2]
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δ 5.0–5.2 ppm (br s, 1H): The carbamate NH proton.
Storage & Stability
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Hygroscopicity: The ether oxygens in the PEG chain attract moisture.[2] Store in a desiccator.
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Oxidation: While relatively stable, long-term exposure to air can lead to peroxide formation in the PEG chain.[2] Store under Argon or Nitrogen.
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Safety: Irritant to skin and eyes.[2][8][9] Handle with gloves and eye protection.[8][10]
References
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PubChem. Compound Summary for CID 9881394 (CAS 153086-78-3).[2] National Library of Medicine.[2] Available at: [Link][2]
Sources
- 1. 153086-78-3|tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate|BLD Pharm [bldpharm.com]
- 2. BLD Insights | Application of Linkers in Chemical Biology [bldpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. precisepeg.com [precisepeg.com]
- 5. Medchemexpress LLC HY-W008474 100mg Medchemexpress, PROTAC Linker 13 CAS:153086-78-3 | Fisher Scientific [fishersci.com]
- 6. rsc.org [rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. tert-Butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate | C13H28N2O5 | CID 10493865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. aksci.com [aksci.com]
